Product packaging for OMEGA-GRAMMOTOXIN SIA(Cat. No.:CAS No. 152617-90-8)

OMEGA-GRAMMOTOXIN SIA

Cat. No.: B1146139
CAS No.: 152617-90-8
M. Wt: 4116.73
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Discovery and Isolation of OMEGA-GRAMMOTOXIN SIA from Arachnid Venom

This compound is a peptide neurotoxin originally purified from the venom of the tarantula Grammostola spatulata, now reclassified as Phrixotrichus spatulata. nih.govmdpi.comdrugfuture.com The isolation of this 36-amino acid peptide is achieved through a multi-step process that begins with the collection of crude venom, often through electrical stimulation of the spider's venom glands. vulcanchem.com This extract then undergoes several rounds of purification, most notably using reverse-phase high-performance liquid chromatography (HPLC). nih.govvulcanchem.comwikipedia.org This technique separates the complex mixture of peptides in the venom based on their individual chemical and physical properties, allowing for the isolation of pure this compound. vulcanchem.com

Early characterization using electrospray mass spectrometry determined the molecular mass of the native peptide to be approximately 4109.2 Da. nih.gov Subsequent primary sequence analysis confirmed it consists of 36 amino acids, including six cysteine residues that form three disulfide bridges, with a calculated molecular mass of 4109.7 Da for the amidated C-terminal version. nih.gov These disulfide bridges are crucial for its stable three-dimensional structure, which is essential for its biological activity. vulcanchem.com

This compound as a Paradigmatic Gating Modifier Toxin in Neuroscience

This compound is classified as a gating modifier toxin, a distinction that sets it apart from channel blockers. mdpi.comnih.gov Instead of physically occluding the ion-conducting pore, it alters the voltage-dependent gating mechanism of ion channels. mdpi.comsmolecule.com This toxin specifically targets voltage-gated calcium channels (VGCCs), with a high affinity for P/Q-type and N-type channels, which are critical for neurotransmitter release at synapses. nih.govmdpi.comwikipedia.orgsmolecule.commedchemexpress.com

The primary mode of action of this compound involves binding to the closed or resting state of the calcium channel. wikipedia.orgsmolecule.com This binding stabilizes the channel in a closed conformation, making it more difficult to open in response to membrane depolarization. wikipedia.orgsmolecule.com Consequently, a much stronger depolarization is required to activate the channel. wikipedia.org This is observed as a significant positive shift in the voltage-dependence of channel activation, by as much as +40 mV. nih.gov This modulation of gating effectively inhibits the influx of calcium into neurons, thereby impacting a wide range of cellular processes, including the release of neurotransmitters like glutamate (B1630785) and norepinephrine. nih.govvulcanchem.comnih.gov The toxin's effects are noted for their rapid onset and substantial reversibility, which are advantageous properties for experimental research. vulcanchem.comnih.gov

Overview of this compound's Contributions to Fundamental Ion Channel Physiology

The unique mechanism of this compound has made it a valuable molecular probe for dissecting the intricate workings of ion channels. Its ability to modify gating has allowed researchers to explore the structure and function of the voltage-sensing domains (VSDs) of VGCCs. vulcanchem.compnas.org By studying how the toxin alters channel activation, scientists have gained insights into the conformational changes that these domains undergo during the gating process. nih.govpnas.org

This compound's selective inhibition of N- and P/Q-type calcium channels has been instrumental in differentiating the specific roles these channel subtypes play in neuronal function. vulcanchem.comnih.gov For instance, it has been used to investigate the precise contribution of these channels to synaptic transmission and the release of various neurotransmitters. vulcanchem.com

Furthermore, research has revealed that this compound can also interact with other types of voltage-gated ion channels, including certain potassium (K+) and sodium (Na+) channels, albeit with different affinities. vulcanchem.comnih.govdntb.gov.ua This cross-reactivity suggests that the toxin recognizes conserved structural motifs within the VSDs of different ion channel families. vulcanchem.compnas.orgresearchgate.net This has broadened its application as a tool for studying the fundamental principles of voltage-dependent gating across a range of ion channels, solidifying its status as a key contributor to our understanding of ion channel physiology. pnas.orgresearchgate.net

Properties

CAS No.

152617-90-8

Molecular Formula

C177H268N52O50S6

Molecular Weight

4116.73

Origin of Product

United States

Structural Elucidation and Molecular Topology of Omega Grammotoxin Sia

Primary Amino Acid Sequence Analysis and Characterization

Omega-grammotoxin SIA is a single-chain polypeptide composed of 36 amino acid residues. nih.gov Initial characterization through electrospray mass spectrometry determined its average molecular mass to be 4109.2 Da. nih.gov The primary sequence of the peptide has been determined as: Asp-Cys-Val-Arg-Phe-Trp-Gly-Lys-Cys-Ser-Gln-Thr-Ser-Asp-Cys-Cys-Pro-His-Leu-Ala-Cys-Lys-Ser-Lys-Trp-Pro-Arg-Asn-Ile-Cys-Val-Trp-Asp-Gly-Ser-Val. wikipedia.orgrcsb.org The theoretical molecular mass for the amidated C-terminal species is 4109.7 Da, which is consistent with the experimental findings. nih.gov

Table 1: Primary Amino Acid Sequence of this compound

PositionAmino Acid (3-Letter Code)Amino Acid (1-Letter Code)
1AspD
2CysC
3ValV
4ArgR
5PheF
6TrpW
7GlyG
8LysK
9CysC
10SerS
11GlnQ
12ThrT
13SerS
14AspD
15CysC
16CysC
17ProP
18HisH
19LeuL
20AlaA
21CysC
22LysK
23SerS
24LysK
25TrpW
26ProP
27ArgR
28AsnN
29IleI
30CysC
31ValV
32TrpW
33AspD
34GlyG
35SerS
36ValV

The primary sequence of this compound contains six cysteine residues, which form three intramolecular disulfide bridges. nih.gov These covalent cross-links are essential for the peptide's structural stability and biological function. The connectivity of these disulfide bridges has been determined to be Cys2-Cys16, Cys9-Cys21, and Cys15-Cys30. wikipedia.org This specific arrangement of disulfide bonds is a hallmark of the inhibitor cystine knot (ICK) motif. wikipedia.org

Three-Dimensional Solution Structure Determined by Nuclear Magnetic Resonance (NMR) Spectroscopy

The three-dimensional structure of this compound in solution was determined using nuclear magnetic resonance (NMR) spectroscopy. nih.gov The resulting structural data are available in the Protein Data Bank under the accession code 1KOZ. rcsb.org The NMR studies revealed a compact and well-defined structure, stabilized by the three disulfide bonds.

A key feature of the tertiary structure of this compound is the presence of an inhibitor cystine knot (ICK) motif. nih.govrcsb.org This structural motif is characterized by a ring formed by two disulfide bridges (Cys2-Cys16 and Cys9-Cys21) and the intervening backbone, through which a third disulfide bridge (Cys15-Cys30) passes. wikipedia.orgmdpi.com The ICK motif confers exceptional stability to the peptide, making it resistant to chemical and thermal denaturation as well as proteolytic degradation. mdpi.com This motif is a common feature among many spider venom toxins. wikipedia.orgtandfonline.com

The NMR structure of this compound reveals the presence of minimal regular secondary structure. nih.gov The core of the molecule is dominated by a small antiparallel β-sheet composed of two short strands: Leu19-Cys21 and Cys30-Trp32. nih.govrcsb.org Additionally, a β-bulge is observed involving Trp6 and Gly7. nih.govrcsb.org The remainder of the peptide consists of several turns and loops that connect these structural elements. nih.gov

Table 2: Secondary Structural Elements of this compound

Secondary StructureResidue Range
β-strandLeu19 - Cys21
β-strandCys30 - Trp32
β-bulgeTrp6, Gly7

The surface of this compound exhibits distinct patches of hydrophobic and charged residues, which are critical for its interaction with ion channels. nih.gov A significant feature is a large, conserved hydrophobic patch that is surrounded by positively charged residues. nih.govproteopedia.org This arrangement of hydrophobic and cationic residues is believed to be crucial for the toxin's binding to the voltage-sensing domains of its target channels. nih.gov

Comparative Structural Biology of this compound and Related Venom Peptides

Similarly, while sharing the ICK motif with ω-conotoxins from cone snails, this compound exhibits differences in its primary sequence and the specific residues presented on its surface, which likely contribute to its distinct pharmacological profile. nih.gov The structural conservation of the ICK framework across different venomous species highlights its evolutionary success as a stable and adaptable scaffold for evolving diverse pharmacological activities. mdpi.com

Structural Homologies and Divergences with Hanatoxin and SGTx

Despite their structural similarities, there are noteworthy divergences in their amino acid sequences, which lead to subtle but functionally important differences in their surface properties. nih.gov A detailed comparison of the structures of this compound and Hanatoxin reveals a conserved face on the molecule that features a large hydrophobic patch surrounded by positively charged residues. nih.gov However, the specific orientation of surface aromatic residues and the distribution of charged residues differ between the two toxins. nih.gov These variations in surface shape and charge distribution are key determinants of their differing target preferences. nih.gov

The following table provides a comparative overview of this compound and Hanatoxin.

FeatureThis compoundHanatoxin1 (HaTx)
Primary Target P/Q and N-type voltage-gated Ca2+ channelsVoltage-gated K+ channels
Shared Structural Motif Inhibitor Cystine Knot (ICK)Inhibitor Cystine Knot (ICK)
Conserved Feature Hydrophobic patch surrounded by positively charged residuesHydrophobic patch surrounded by positively charged residues
Key Divergence Specific orientation of surface aromatic residues and distribution of charged residuesSpecific orientation of surface aromatic residues and distribution of charged residues

Implications of Structural Variations for Target Specificity and Affinity

The subtle structural differences between this compound and its homolog Hanatoxin have profound implications for their target specificity and affinity. nih.gov While both toxins can interact with both voltage-gated calcium (CaV) and potassium (KV) channels, they exhibit distinct preferences. nih.govnih.gov this compound demonstrates a higher affinity for P/Q and N-type CaV channels, whereas Hanatoxin preferentially targets certain KV channels. nih.govnih.gov

These differences in binding affinity are attributed to the variations in their molecular surfaces. nih.gov The specific arrangement of hydrophobic and charged residues on the conserved binding face of each toxin allows for differential recognition of the voltage-sensing domains (VSDs) of their respective target ion channels. nih.govnih.gov The VSD is a conserved structural module within voltage-gated ion channels, and it is this region that the toxins recognize. nih.govnih.gov The slight alterations in the surface topography of the toxins, resulting from amino acid substitutions, are sufficient to shift their binding preference from one type of channel to another. nih.gov

It has been proposed that these toxins recognize a highly conserved three-dimensional structure within the VSDs of different ion channel families. nih.gov The promiscuity of these toxins, including their ability to bind to voltage-gated sodium (NaV) channels as well, further supports the idea that they target a common structural motif. rupress.orgnih.gov The ability of individual amino acid residues to modulate the affinity of this compound for a particular target highlights the critical role that subtle structural variations play in defining the pharmacological profile of these toxins. nih.gov

Advanced Molecular Pharmacology and Electrophysiology of Omega Grammotoxin Sia

Gating Modifier Mechanism of Action on CaV Channels

Unlike channel blockers that physically obstruct the ion permeation pathway, ω-GgTx SIA functions as a gating modifier. nih.govmdpi.com This means it binds to the channel protein and alters the conformational changes that constitute the opening and closing (gating) of the channel in response to changes in membrane voltage. nih.govnih.gov The toxin interferes with the normal operation of the channel's voltage-dependent gating mechanism. nih.govnih.gov

A critical aspect of ω-GgTx SIA's mechanism is its state-dependent binding. Evidence strongly suggests that the toxin preferentially binds to the channel when it is in the closed or resting state. mdpi.comnih.gov The inhibition by ω-GgTx SIA can be reversed or relieved by applying repeated trains of strong depolarizations. nih.govnih.gov This suggests that the toxin has a low affinity for the activated or open state of the channel and can be "dislodged" when the channel undergoes the conformational shift to the open state. nih.govnih.gov

Electrophysiological studies show that ω-GgTx SIA shifts the steady-state voltage dependence of channel activation to more positive potentials. nih.gov For P-type channels, this shift can be as large as +40 mV, meaning a much stronger depolarization is required to open the channel in the presence of the toxin. nih.gov This trapping of the voltage sensor in a resting or closed conformation is the hallmark of a gating modifier and distinguishes ω-GgTx SIA from pore-blocking toxins. mdpi.comnih.gov

Shift in Voltage-Dependent Gating Properties

Omega-grammotoxin SIA functions as a gating modifier, primarily altering the voltage-dependence of ion channel activation rather than blocking the pore itself. mdpi.com This mechanism involves binding to the channel's voltage-sensing domains, which impedes the conformational changes necessary for channel opening.

For voltage-gated calcium (CaV) channels, the toxin induces a significant depolarizing shift in the activation curve. In studies on P-type and N-type calcium channels, this compound was found to shift the steady-state voltage dependence of channel activation by approximately +40 mV. nih.gov This substantial shift means that much stronger depolarizations are required to open the channels, leading to a potent inhibition of inward currents at typical physiological potentials. nih.govrupress.org Consequently, activation in the presence of the toxin is not only shifted but also considerably slower. nih.gov

The effect on voltage-gated sodium (NaV) channels is more complex and subtype-dependent. For the NaV1.6 subtype, which is the most susceptible to the toxin, 1 µM of this compound induces a modest but significant depolarizing shift of the conductance-voltage (G-V) curve by approximately 3 mV. rupress.org However, it significantly shifts the V1/2 of slow inactivation to hyperpolarized potentials, from -25 mV in control conditions to -49 mV in the presence of the toxin, without affecting the slope of the curve. rupress.org In contrast, for the mutant NaV1.6 channel where the primary binding site in the voltage-sensing domain IV (VSDIV) is altered (p.E1607K), the toxin causes a reduced hyperpolarizing shift in channel availability (around 4 mV compared to 9 mV in the wild-type). rupress.org

Table 1: Effect of this compound on Ion Channel Gating Properties

Channel Type Subtype(s) Observed Effect on Gating Magnitude of Shift Reference(s)
CaV Channels P-type, N-type Depolarizing shift in activation Approx. +40 mV nih.gov
NaV Channels NaV1.6 (Wild-Type) Depolarizing shift in G-V curve Approx. +3 mV rupress.org
NaV1.6 (Wild-Type) Hyperpolarizing shift in slow inactivation (V1/2) Approx. -24 mV rupress.org
NaV1.6 (p.E1607K Mutant) Reduced hyperpolarizing shift in channel availability Approx. 4 mV rupress.org

Functional Impact on Presynaptic Calcium Influx and Neurotransmitter Release Pathways

By shifting the activation voltage of presynaptic CaV channels to more positive potentials, this compound effectively inhibits the influx of calcium into nerve terminals that is triggered by an action potential. nih.gov This reduction in presynaptic calcium is the direct cause of its inhibitory effect on neurotransmitter release.

Research has demonstrated that the toxin causes a concentration-dependent and nearly complete inhibition of K+-evoked 45Ca2+ influx into both rat and chick brain synaptosomes. nih.gov This blockade of calcium entry directly translates to a reduction in the release of various neurotransmitters. The toxin has been shown to inhibit the K+-evoked release of:

D-[3H]aspartate (a marker for glutamate) from rat hippocampal slices. nih.govnih.gov

[3H]norepinephrine from both rat hippocampal and chick cortical brain slices. nih.govnih.gov

Glutamate (B1630785) from the hippocampus of awake, freely moving rats. nih.gov

Serotonin in the hippocampus of anesthetized rats. nih.gov

The comprehensive inhibition of responses sensitive to antagonists of N-, P-, and Q-type calcium channels confirms that this compound broadly impacts key pathways of neurotransmission. nih.govnih.gov

Table 2: Inhibition of Neurotransmitter Release by this compound

Neurotransmitter Experimental Model Key Finding Reference(s)
Glutamate (as D-[3H]aspartate) Rat hippocampal slices K+-evoked release inhibited nih.govnih.gov
Norepinephrine Rat hippocampal & Chick cortical slices K+-evoked release inhibited nih.govnih.gov
Glutamate In vivo microdialysis (rat hippocampus) K+-evoked release inhibited nih.gov
Serotonin In vivo microdialysis (rat hippocampus) Basal release inhibited nih.gov

Polyspecificity and Cross-Reactivity with Other Voltage-Gated Ion Channels

This compound was initially characterized as a CaV channel inhibitor but subsequent research has revealed its polyspecific nature, with significant activity against other families of voltage-gated ion channels. rupress.orgnih.govnih.gov

Interaction with Voltage-Gated Potassium Channels (KV Channels)

This compound can inhibit voltage-gated potassium (KV) channels, although generally with a lower affinity than for its primary CaV channel targets. rupress.orgnih.gov The mechanism of action is analogous to its effect on CaV channels, involving the modification of voltage-dependent gating. nih.govnih.gov This cross-reactivity is attributed to the structural homology between the toxin and Hanatoxin, a known KV channel inhibitor, and their shared ability to interact with conserved regions in the voltage-sensing domains of both channel families. rupress.orgnih.gov Mutagenesis studies on KV channels have indicated that both this compound and Hanatoxin recognize the same structural motif on the channel. nih.gov

Novel Insights into Voltage-Gated Sodium Channel (NaV Channel) Inhibition

Recent studies have established that this compound is also a potent inhibitor of voltage-gated sodium (NaV) channels. nih.govnih.gov The toxin impedes the gating process of multiple NaV channel subtypes, demonstrating broad activity across this channel family. rupress.orgresearchgate.net Electrophysiological screening revealed that at a concentration of 100 nM, the toxin significantly reduced currents in all tested subtypes from NaV1.1 to NaV1.8. rupress.org The degree of inhibition varies among subtypes, with NaV1.6 being the most susceptible and NaV1.8 being the least affected. rupress.org

Table 3: Inhibition of Voltage-Gated Sodium Channel Subtypes by 100 nM this compound

NaV Channel Subtype Percentage of Current Inhibition Reference
NaV1.1 54 ± 5% rupress.org
NaV1.6 82 ± 7% (at 1 µM) rupress.org
NaV1.7 31 ± 6% rupress.org
NaV1.4 32 ± 13% rupress.org
NaV1.5 27 ± 10% rupress.org
NaV1.3 23 ± 9% rupress.org
NaV1.2 19 ± 5% rupress.org
NaV1.8 12 ± 4% rupress.org

Note: Inhibition for NaV1.6 is shown at 1 µM as it was the primary focus of the detailed study.

Analysis of Shared Binding Sites and Voltage-Sensing Domains (VSDs) Across Ion Channel Families

The broad specificity of this compound stems from its ability to recognize a structurally conserved motif within the voltage-sensing domains (VSDs) of CaV, KV, and NaV channels. rupress.orgnih.govnih.gov The VSDs, particularly the S3-S4 linker region, serve as a common receptor for this class of gating modifier toxins. rupress.orgnih.gov

Detailed molecular studies on the NaV1.6 channel have identified at least two distinct binding sites for the toxin. rupress.org The voltage sensor in domain IV (VSDIV) acts as the primary, high-affinity binding site. rupress.orgnih.gov A second, lower-sensitivity site has been identified in VSDII. rupress.orgnih.gov This dual-site interaction is supported by mutagenesis experiments; mutating a key residue in VSDIV (p.E1607K) or in VSDII (p.E782K/p.E838K) significantly reduces the toxin's inhibitory effect. rupress.org A combined mutant of both VSDII and VSDIV renders the NaV1.6 channel virtually insensitive to this compound, confirming that these two domains are the critical interaction sites. rupress.orgnih.gov

This recognition of conserved modules within the VSDs of different ion channel families explains the toxin's ability to act as a comprehensive gating modifier peptide. rupress.orgnih.gov

Kinetic Analysis of this compound Binding and Unbinding to Ion Channels

The binding and unbinding kinetics of this compound contribute significantly to its pharmacological profile. Unlike the often irreversible block produced by toxins like ω-conotoxin GVIA, the inhibition by this compound is reversible upon washout. nih.gov

The interaction with NaV1.6 channels exhibits biphasic kinetics, suggesting a complex binding process. rupress.org Upon application, there is a rapid initial phase of current inhibition, followed by a second, slower phase of inhibition. rupress.orgnih.govresearchgate.net This biphasic behavior is consistent with the presence of two binding sites with different affinities: the high-affinity site on VSDIV is likely responsible for the rapid onset of inhibition, while the lower-affinity site on VSDII contributes to the slower inhibitory step. rupress.orgnih.gov

For P-type and N-type CaV channels, the toxin's affinity appears to be voltage-dependent. Repeated trains of strong depolarizations can facilitate the unbinding of the toxin and relieve the inhibition. nih.gov This suggests that the toxin has a lower affinity for the activated state of the channel, allowing for a voltage-dependent reversal of the block. nih.gov While the effects of this compound and another P-type channel gating modifier, ω-Aga-IVA, are additive (suggesting they bind to distinct sites), they both act by impeding channel gating. nih.govrupress.org

Onset and Reversibility Characteristics of Channel Blockade

The interaction of this compound with its target ion channels is characterized by a generally rapid onset of blockade and a notable degree of reversibility, which distinguishes it from some other neurotoxins that exhibit quasi-irreversible binding.

The kinetics of inhibition can be complex, demonstrating a biphasic nature in some instances. For example, when applied to NaV1.6 channels, this compound induces a rapid initial phase of current inhibition, followed by a slower, smaller inhibitory step. The initial quick phase has an average rate constant of approximately 1.4 ± 0.1 minutes. rupress.orgresearchgate.net This biphasic pattern suggests the potential for multiple toxin binding sites or complex conformational changes in the channel upon toxin binding. rupress.orgresearchgate.net The pseudo-first-order association constant for this compound has been determined to be 3.6 x 10(5) M-1 sec-1, indicating a rapid binding process. nih.gov

The reversibility of the channel blockade is a key feature of this compound's pharmacological profile. In studies of glutamatergic excitatory post-synaptic currents (EPSCs), the blockade by the toxin is described as rapid, complete, and reversible. nih.gov Similarly, its inhibition of N-type calcium channels is reversible, in contrast to the often irreversible effects of toxins like ω-conotoxin GVIA.

However, the extent and rate of reversibility can be dependent on the specific voltage-sensing domain (VSD) of the ion channel to which the toxin binds. In NaV1.6 channels, the toxin's effect on the VSDII chimera is reversed completely within approximately 4 minutes of washing out the toxin. rupress.org In contrast, the current inhibition at the VSDIV chimera does not fully recover even after 10 minutes of washout, indicating a tighter and more prolonged interaction at this site. rupress.org For some mutant channels, the washout of the toxin's effect can be complete within about 2 minutes. rupress.org

Kinetics of this compound Channel Blockade
Channel/PreparationParameterValueReference
NaV1.6 Channels (Initial Phase)Average Rate Constant of Inhibition1.4 ± 0.1 min rupress.orgresearchgate.net
Rat Brain SynaptosomesPseudo-first-order Association Constant3.6 x 10(5) M-1 sec-1 nih.gov
NaV1.6 VSDII ChimeraTime to Complete Recovery~4 min rupress.org
NaV1.6 VSDIV ChimeraRecovery after 10 min WashoutIncomplete rupress.org
NaV1.6 VSDIImut–VSDIVmutTime to Complete Wash-off~2 min rupress.org
Glutamatergic EPSCsReversibilityComplete and Rapid nih.gov

Influence of External Divalent Cations on Toxin-Channel Interaction

The interaction between this compound and its target voltage-gated calcium channels appears to be less sensitive to the concentration of external divalent cations compared to other peptide toxins. This characteristic has been noted in studies comparing its effects to those of ω-conotoxin MVIIC. Specifically, the blockade of barium current (IBa) through calcium channels by this compound was found to be less affected by the concentrations of external divalent cations than the blockade induced by ω-conotoxin MVIIC.

This relative insensitivity to divalent cation concentrations suggests that the binding of this compound may not be as dependent on electrostatic interactions that are easily screened by cations such as Ca2+ or Mg2+. While detailed quantitative studies systematically evaluating the effect of varying external divalent cation concentrations on the potency (IC50) or binding kinetics of this compound are not extensively documented in the available research, the qualitative observation of its reduced sensitivity is a significant pharmacological feature. This property, combined with its rapid onset and reversibility, enhances its utility as a research tool for dissecting the roles of specific calcium channel subtypes in neuronal processes.

Comparative Sensitivity of Toxin Blockade to External Divalent Cations
ToxinSensitivity to External Divalent CationsReference
This compoundLess Sensitive
omega-Conotoxin MVIICMore Sensitive

Research Applications and Methodological Contributions of Omega Grammotoxin Sia

Utility as a Pharmacological Probe for Dissecting Ion Channel Function

Omega-grammotoxin SIA's primary value in research lies in its ability to selectively inhibit specific subtypes of voltage-gated calcium channels (VGCCs), which are crucial for a wide range of physiological processes, including neurotransmitter release, muscle contraction, and gene expression nih.govfrontiersin.org. The toxin acts as a gating modifier, binding to the closed or resting state of the channel and making it more difficult to open upon depolarization wikipedia.org.

This compound has proven to be an invaluable tool for distinguishing between different high-voltage-activated (HVA) calcium channel subtypes within complex cellular environments. It effectively blocks N-, P-, and Q-type calcium channels, while having no effect on L-type channels wikipedia.orgnih.govvub.be. This selectivity allows researchers to isolate and study the physiological roles of specific channel subtypes.

For instance, in cultured rat hippocampal neurons, a maximally effective concentration of this compound blocked 52% of the whole-cell barium current (IBa), a measure of calcium channel activity nih.gov. This blockade was mutually occlusive with the combined application of selective N-, P-, and Q-type channel blockers, confirming its specificity nih.gov. Furthermore, the L-type channel blocker nimodipine produced an identical block of IBa in both the presence and absence of this compound, demonstrating the toxin's lack of activity at L-type channels nih.gov.

A key characteristic that enhances its utility is that this compound does not compete for the same binding site as ω-conotoxin GVIA, a classic N-type channel blocker nih.gov. This allows for experiments where N-type channels can be modulated or identified by ω-conotoxin GVIA, while this compound is used to probe the function of P- and Q-type channels.

Table 1: Selectivity of this compound for Voltage-Gated Calcium Channel Subtypes

Channel Subtype Blocked by this compound Reference
N-type Yes nih.govnih.gov
P-type Yes nih.govnih.gov
Q-type Yes nih.gov
L-type No nih.govvub.be

By inhibiting the influx of calcium through presynaptic VGCCs, this compound effectively blocks neurotransmitter release, making it a powerful tool for studying synaptic transmission vub.benih.gov. Research has shown that this toxin can cause a concentration-dependent and virtually complete inhibition of the release of various neurotransmitters, including D-[3H]aspartate and [3H]norepinephrine from rat hippocampal slices and [3H]norepinephrine from chick cortical brain slice preparations nih.gov.

In cultured rat hippocampal neurons, this compound rapidly, completely, and reversibly blocks glutamatergic excitatory post-synaptic currents (EPSCs) nih.gov. This complete and reversible blockade is a significant advantage, allowing for experiments that require the recovery of synaptic function after the presynaptic block nih.gov. In vivo microdialysis studies in awake, freely moving rats have further demonstrated its ability to inhibit the K+-evoked release of glutamate (B1630785) from the hippocampus nih.gov. Additionally, it has been shown to cause a complete inhibition of basal serotonin release in the hippocampus of anesthetized rats nih.gov.

Table 2: Neurotransmitter Release Inhibition by this compound

Neurotransmitter Model System Effect Reference
D-[3H]aspartate Rat hippocampal slices Inhibition nih.gov
[3H]norepinephrine Rat hippocampal slices Inhibition nih.gov
[3H]norepinephrine Chick cortical brain slices Inhibition nih.gov
Glutamate Rat hippocampus (in vivo) Inhibition nih.gov
Serotonin Rat hippocampus (in vivo) Inhibition nih.gov

Methodological Approaches for this compound Production and Characterization

The availability of pure and well-characterized this compound is essential for its use in research. Methodologies have been developed for both its purification from natural sources and its chemical synthesis.

This compound is naturally found in the venom of the tarantula Grammostola spatulata (also referred to as Grammostola rosea) wikipedia.orgnih.gov. The primary method for isolating this peptide from the crude venom is reverse-phase high-performance liquid chromatography (RP-HPLC) wikipedia.orgnih.gov. This technique separates the complex mixture of venom components based on their hydrophobicity, yielding a highly purified toxin. The biological activity of the purified fractions is typically monitored using assays such as the inhibition of K+-stimulated 45Ca2+ influx into rat brain synaptosomes nih.gov. Characterization of the purified peptide is then performed using techniques like electrospray mass spectrometry to determine its molecular mass, which is approximately 4109.2 Da for the native peptide nih.gov.

While purification from venom is effective, solid-phase peptide synthesis (SPPS) offers an alternative route for producing this compound and its analogs nih.govyoutube.com. SPPS allows for the stepwise addition of amino acids to a solid resin support, enabling the creation of the 36-amino acid peptide chain youtube.comyoutube.com. This method provides several advantages, including the ability to generate large quantities of the toxin, ensure high purity, and introduce specific modifications to the amino acid sequence for structure-function studies youtube.com.

Studies have confirmed that synthetic this compound exhibits potency values comparable to the native toxin purified from spider venom in various in vitro and in vivo assays nih.gov. This indicates that the synthetic peptide correctly folds into its biologically active conformation, which is characterized by an "inhibitor cystine knot" motif with three disulfide bridges nih.govnih.govresearchgate.net.

Biophysical and Biochemical Assays Employing this compound

The unique pharmacological profile of this compound has facilitated its use in a variety of biophysical and biochemical assays to probe the function of ion channels and synaptic transmission.

Synaptosomal Calcium Influx Assays: A common biochemical assay involves measuring the inhibition of potassium-stimulated 45Ca2+ influx into synaptosomes, which are isolated nerve terminals nih.gov. This assay directly assesses the ability of the toxin to block presynaptic calcium channels.

Whole-Cell Patch-Clamp Electrophysiology: This biophysical technique is used to record ion currents from individual cells. It has been instrumental in characterizing the selectivity of this compound for different calcium channel subtypes and in studying its effects on excitatory post-synaptic currents (EPSCs) in cultured neurons nih.govnih.gov.

In Vivo Microdialysis: This technique allows for the measurement of neurotransmitter levels in the extracellular fluid of the brain of living animals. It has been used to demonstrate the inhibitory effect of this compound on the release of neurotransmitters like glutamate and serotonin in the hippocampus nih.gov.

Two-Electrode Voltage-Clamp (TEVC): The TEVC technique, often used with Xenopus oocytes expressing specific ion channels, allows for the detailed study of the biophysical properties of ion channel gating rupress.org. This method can be employed to investigate how this compound modifies the voltage-dependence of channel activation rupress.org.

Table 3: Common Assays Utilizing this compound

Assay Type Application Key Findings Reference
Synaptosomal 45Ca2+ Influx Measurement of presynaptic Ca2+ entry Concentration-dependent inhibition of Ca2+ influx nih.gov
Whole-Cell Patch-Clamp Characterization of ion channel currents and synaptic transmission Selective blockade of N-, P-, and Q-type Ca2+ channels; complete and reversible block of EPSCs nih.govnih.gov
In Vivo Microdialysis Measurement of in vivo neurotransmitter release Inhibition of glutamate and serotonin release in the hippocampus nih.gov
Two-Electrode Voltage-Clamp Study of ion channel gating properties Investigation of the influence of the toxin on channel activation rupress.org

Whole-Cell Patch-Clamp Recordings for Ionic Current Measurement

The whole-cell patch-clamp technique has been instrumental in elucidating the electrophysiological effects of this compound on various voltage-gated ion channels. This method allows for the precise measurement of ionic currents across the cell membrane, providing detailed insights into the toxin's mechanism of action.

Researchers have utilized whole-cell patch-clamp recordings to demonstrate that this compound effectively blocks N-, P-, and Q-type voltage-gated Ca2+ channels. nih.gov For instance, in studies involving cultured rat hippocampal neurons, the application of this compound led to a rapid, complete, and reversible block of glutamatergic excitatory postsynaptic currents (EPSCs). nih.gov This inhibition of synaptic transmission is a direct consequence of the toxin's ability to block presynaptic voltage-gated Ca2+ channels, thereby preventing the influx of Ca2+ necessary for neurotransmitter release. nih.gov

Furthermore, whole-cell patch-clamp experiments on rat dorsal-root ganglion (DRG) neurons revealed that this compound at a concentration of 270 nM could block 80% of the whole-cell Ca2+ current. nih.gov This effect was found to be reversible upon washout of the peptide. nih.gov These studies also suggested that the toxin can inhibit a non-N-type Ca2+ channel, as it produced additional inhibition even after the application of ω-conotoxin GVIA, a specific N-type channel blocker. nih.gov

More recent investigations have expanded the known targets of this compound to include voltage-gated Na+ (NaV) and K+ (KV) channels. rupress.orgvub.beresearchgate.netvub.benih.gov Using the two-electrode voltage-clamp technique, a variation of the patch-clamp method, researchers have shown that this compound can impede the gating process of multiple NaV channel subtypes, with NaV1.6 being the most susceptible. rupress.orgvub.beresearchgate.netvub.benih.gov These findings highlight the versatility of whole-cell patch-clamp recordings in characterizing the pharmacological profile of toxins like this compound and understanding their interactions with a broadening range of ion channel targets.

Ion Channel TypeCell TypeKey Finding with Whole-Cell Patch-Clamp
N-, P-, Q-type Ca2+Rat Hippocampal NeuronsComplete and reversible block of glutamatergic EPSCs. nih.gov
Ca2+ ChannelsRat Dorsal-Root Ganglion Neurons80% block of whole-cell Ca2+ current at 270 nM. nih.gov
NaV ChannelsXenopus laevis oocytesInhibition of multiple NaV channel subtypes, particularly NaV1.6. rupress.orgvub.beresearchgate.net

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are a common technique to determine the affinity of a ligand for its receptor. revvity.com However, in the case of this compound, these assays have yielded intriguing results that suggest a non-traditional mechanism of action.

Studies have shown that this compound does not inhibit the binding of well-known radiolabeled ligands to their respective voltage-sensitive calcium channels. nih.gov Specifically, the toxin failed to displace 125I-ω-conotoxin GVIA, [3H]PN 200-110, or [3H]desmethoxyverapamil from their binding sites on neuronal membrane fragments. nih.gov This is a significant finding because it indicates that this compound inhibits N-type channel function without directly competing with ω-conotoxin GVIA for its binding site. nih.gov

This lack of displacement in radioligand binding assays suggests that this compound likely acts at a different site on the ion channel, possibly as a gating modifier rather than a pore blocker. This mode of action involves binding to the voltage-sensing domains of the channel, thereby altering the conformational changes required for channel opening. rupress.orgvub.benih.gov The results from radioligand binding assays have been crucial in differentiating the mechanism of this compound from other channel blockers and have guided further research into its unique interaction with voltage-gated ion channels.

In Vitro Neurochemical Assays for Neurotransmitter Release

The inhibitory effect of this compound on presynaptic voltage-gated Ca2+ channels directly translates to a reduction in neurotransmitter release. This has been extensively studied using a variety of in vitro neurochemical assays.

These assays typically involve stimulating synaptosomes or brain slices with a depolarizing agent, such as high potassium concentrations, and then measuring the subsequent release of radiolabeled or endogenous neurotransmitters. Research has demonstrated that synthetic this compound inhibits the K+-evoked release of [3H]D-aspartate and [3H]norepinephrine from rat hippocampal brain slices. nih.gov Similarly, it inhibits the K+-evoked release of [3H]norepinephrine from chick cortical brain slices. nih.gov

The potency of this compound in these assays is comparable to that of the native peptide purified from spider venom. nih.gov Notably, the toxin can achieve a complete inhibition of K+-evoked [3H]D-aspartate release from rat hippocampal slices. nih.gov In vivo microdialysis studies have further corroborated these findings, showing that this compound inhibits the K+-evoked release of glutamate in the hippocampus of freely moving rats. nih.gov These neurochemical assays have been pivotal in confirming the functional consequence of Ca2+ channel blockade by this compound, solidifying its role as a potent inhibitor of neurotransmission.

NeurotransmitterBrain RegionKey Finding in Neurochemical Assays
[3H]D-aspartateRat HippocampusComplete inhibition of K+-evoked release. nih.gov
[3H]norepinephrineRat HippocampusInhibition of K+-evoked release. nih.gov
[3H]norepinephrineChick CortexInhibition of K+-evoked release. nih.gov
GlutamateRat Hippocampus (in vivo)Inhibition of K+-evoked release. nih.gov

Use in Mutagenesis and Structure-Activity Relationship (SAR) Studies of Ion Channels

The unique mechanism of action of this compound has made it a valuable probe for structure-activity relationship (SAR) studies of ion channels. By creating mutations in the ion channel protein and observing the resulting changes in toxin sensitivity, researchers can identify the specific amino acid residues that are critical for toxin binding and modulation.

Recent studies have employed this approach to map the binding sites of this compound on voltage-gated Na+ channels. rupress.orgvub.beresearchgate.netnih.gov Through a combination of molecular docking and site-directed mutagenesis, the voltage sensor in domain IV (VSDIV) of the NaV1.6 channel was identified as a primary site of action. rupress.orgvub.beresearchgate.netnih.gov A specific mutation, p.E1607K, was shown to significantly impact the toxin's inhibitory effect. rupress.orgvub.beresearchgate.netnih.gov

Furthermore, the use of chimeric constructs, where segments of one ion channel are transplanted into another, has helped to pinpoint the regions responsible for toxin sensitivity. nih.gov For example, chimeras of KV2.1 and NaV1.6 channels revealed that the S3–S4 regions of VSDII and VSDIV of NaV1.6 are key determinants of this compound binding. nih.gov These mutagenesis and SAR studies are crucial for understanding the molecular basis of the toxin's promiscuity and its ability to act as a broad-spectrum ion channel gating modifier. researchgate.netnih.gov

This compound as a Template for Rational Peptide Design

The structural stability and potent biological activity of this compound make it an attractive scaffold for the rational design of novel therapeutic peptides. Its inhibitor cystine knot (ICK) motif is a key feature that researchers are exploring for the development of engineered peptides with enhanced properties.

Exploration of Inhibitor Cystine Knot (ICK) Motif in Engineered Peptides

This compound is a 36-amino acid peptide that adopts an inhibitor cystine knot (ICK) or "knottin" structural motif. vub.benih.govresearchgate.net This motif is characterized by three disulfide bridges that form a highly stable and compact structure. wikipedia.orgnih.gov The ICK fold consists of a ring formed by two disulfide bonds and the intervening peptide backbone, through which a third disulfide bond passes. nih.gov This unique topology confers exceptional resistance to heat, chemical denaturation, and proteolysis. wikipedia.orgingentaconnect.com

The stability of the ICK motif is a significant advantage for peptide-based drug development, as it can overcome the common limitations of poor stability and short half-life of linear peptides. The structure of this compound, determined by NMR spectroscopy, reveals a triple-stranded β-sheet that is a common feature of this motif. nih.govresearchgate.netnih.gov The ICK scaffold is found in a wide variety of toxins and inhibitors that target ion channels and other receptors. nih.gov Researchers are actively investigating the ICK motif of this compound and other knottins as a framework for designing new peptides with tailored pharmacological profiles.

Development of Modified Peptides for Enhanced Specificity or Potency

The detailed understanding of the structure-activity relationships of this compound opens the door for the development of modified peptides with improved therapeutic potential. By altering the amino acid sequence of the toxin, particularly in the loop regions between the cysteine residues, it is possible to modulate its specificity and potency for different ion channel subtypes.

While specific examples of engineered this compound peptides with enhanced properties are still emerging in the literature, the principle has been demonstrated with other ICK peptides. The goal of such modifications is to retain the stable ICK core while optimizing the surface-exposed residues that interact with the target ion channel. This can lead to peptides with increased affinity for a specific channel subtype, thereby reducing off-target effects.

For example, by identifying the key residues on this compound that interact with NaV1.6 channels, it may be possible to design analogs that are highly selective for this channel. Such selective inhibitors could be valuable research tools and potential leads for the development of therapeutics for conditions where NaV1.6 channels play a critical role. The continued exploration of this compound as a template for rational peptide design holds significant promise for the future of drug discovery.

Q & A

Basic: What systematic approaches are recommended for identifying research gaps in OMEGA-GRAMMOTOXIN SIA’s mechanism of action on calcium channels?

Methodological Answer:
Begin with a structured literature review using databases like PubMed and Scopus, filtering studies by keywords (e.g., "this compound," "calcium channel inhibition," "neurotoxin specificity"). Use the PICO framework (Population: target channels; Intervention: toxin application; Comparison: other toxins; Outcome: binding affinity/selectivity) to categorize findings. Analyze discrepancies in reported efficacy across species or channel subtypes (e.g., Cav2.1 vs. Cav2.2). Tools like PRISMA flow diagrams can map study inclusion/exclusion criteria .

Advanced: How can researchers design experiments to resolve contradictory data on this compound’s binding kinetics across studies?

Methodological Answer:
Adopt a dual approach:

Controlled Replication: Standardize experimental conditions (e.g., buffer pH, temperature, toxin concentration) and use blinded protocols to minimize bias. Include positive controls (e.g., ω-conotoxin GVIA for N-type channels) .

Meta-Analysis: Aggregate raw data from published studies using tools like RevMan to calculate pooled effect sizes. Assess heterogeneity via I² statistics and subgroup analyses (e.g., in vitro vs. in vivo models) .

Basic: What are best practices for synthesizing primary data on this compound’s electrophysiological effects?

Methodological Answer:
Use electrophysiology platforms (e.g., patch-clamp) to measure toxin-induced current inhibition. Normalize data against baseline activity and report mean ± SEM. For cross-study comparisons, apply the Hill equation to quantify dose-response relationships. Ensure transparency by sharing raw traces and analysis scripts in supplementary materials .

Advanced: How can computational modeling improve predictions of this compound’s interaction with calcium channel isoforms?

Methodological Answer:
Develop molecular dynamics (MD) simulations using tools like GROMACS, incorporating channel structures (e.g., Cryo-EM data from AlphaFold DB). Validate models by comparing predicted binding free energies with experimental IC50 values. Use mutagenesis studies to test computational predictions of key residues (e.g., glutamate in pore loops) .

Basic: What criteria should guide hypothesis formulation for this compound’s therapeutic potential in pain management?

Methodological Answer:
Apply the FINER framework:

  • Feasible: Assess toxin stability and synthesis scalability.
  • Novel: Compare efficacy to existing analgesics (e.g., ziconotide).
  • Ethical: Prioritize in vitro models before animal testing.
  • Relevant: Link mechanisms (e.g., Cav2.2 blockade) to clinical pain pathways .

Advanced: How should researchers address variability in this compound’s purity across batches in pharmacological assays?

Methodological Answer:
Implement quality control protocols:

Analytical Chromatography: Use HPLC-MS to verify purity (>95%) and quantify isoforms.

Bioactivity Calibration: Compare batch efficacy via standardized IC50 assays using reference cell lines (e.g., HEK293 expressing Cav2.2).

Documentation: Report batch-specific data in supplementary tables to enable cross-study validation .

Basic: What strategies optimize literature reviews for this compound’s structural analogs?

Methodological Answer:
Use citation-chaining tools (e.g., Connected Papers) to trace seminal studies. Annotate findings in matrices, categorizing analogs by structural motifs (e.g., disulfide bridges) and functional outcomes (e.g., selectivity shifts). Cross-reference with toxin databases like UniProt for sequence alignment .

Advanced: How can multi-omics approaches elucidate this compound’s off-target effects in neuronal networks?

Methodological Answer:
Integrate transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to profile toxin-exposed neuronal cultures. Use pathway enrichment tools (e.g., DAVID) to identify dysregulated networks (e.g., synaptic vesicle cycling). Validate findings with CRISPRi knockdown of candidate genes .

Basic: What statistical methods are appropriate for analyzing this compound’s dose-response data?

Methodological Answer:
Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism). Report EC50/IC50 values with 95% confidence intervals. For small sample sizes, apply non-parametric tests (e.g., Mann-Whitney U) and correct for multiple comparisons via Benjamini-Hochberg .

Advanced: How to validate this compound’s specificity using CRISPR-engineered calcium channel variants?

Methodological Answer:
Design HEK293 cell lines with Cav2.1/Cav2.2 knockouts via CRISPR-Cas9. Transfect mutant channels (e.g., EEDD motif deletions) and compare toxin sensitivity via patch-clamp. Include rescue experiments (wild-type channel re-expression) to confirm causality .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.